Poziotinib hydrochloride is an investigational drug primarily classified as a pan-epidermal growth factor receptor inhibitor. It is designed to target and inhibit the activity of the epidermal growth factor receptor family, which includes human epidermal growth factor receptor 2. This compound is currently undergoing clinical trials for various cancers, including breast cancer and lung adenocarcinoma, showcasing its potential as a therapeutic agent in oncology .
Classification:
The synthesis of Poziotinib hydrochloride involves multiple steps typical of quinazoline derivatives. The key synthetic pathway includes the formation of the quinazoline core, followed by the introduction of various functional groups that enhance its pharmacological profile.
Poziotinib hydrochloride undergoes various chemical reactions, primarily in its interactions with biological targets.
Poziotinib exerts its pharmacological effects by selectively inhibiting the tyrosine kinase activity associated with epidermal growth factor receptors.
These properties are critical for ensuring effective delivery and action within the body .
Poziotinib hydrochloride is primarily investigated for its applications in oncology:
Poziotinib hydrochloride (C₂₃H₂₂Cl₃FN₄O₃; MW: 527.80 g/mol) is a small-molecule kinase inhibitor featuring a quinazoline core scaffold substituted with key pharmacophoric elements [2] [8]. Its structure comprises:
The compound’s halogenated phenyl ring (Cl₂F) enhances target affinity and metabolic stability, while the methoxy group at the quinazoline 7-position optimizes spatial orientation [3]. As a pan-HER inhibitor, it irreversibly binds EGFR (HER1), HER2, and HER4 through Michael addition at Cys797/Cys805 [5] [8].
Element | Percentage | Role in Structure |
---|---|---|
C | 52.34% | Quinazoline/aryl backbone |
H | 4.20% | Aliphatic/acrylamide chains |
Cl | 20.15% | Halogen bond enhancement |
N | 10.62% | Hydrogen bonding with kinases |
O | 9.09% | Ether/amide linkages |
F | 3.60% | Electronic effects on phenyl ring |
The synthesis of poziotinib hydrochloride proceeds through a 7-step route starting from 4-chloro-7-hydroxyquinazolin-6-yl pivalate [7]:
Deuterated derivatives (e.g., d₃-poziotinib) replace the methoxy group’s hydrogens with deuterium. This modification reduces O-demethylation metabolism, extending half-life (t₁/₂ = 4.6 h vs. 3.5 h in vitro) and minimizing toxic metabolite M2 formation [7].
Solubility:
Stability:
Halogenation Effects:
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₂₃H₂₂Cl₃FN₄O₃ | HCl salt form [10] |
Exact Mass | 526.0742 Da | [3] |
log P (octanol-water) | 4.93 | Predicted (ALOGPS) [2] |
pKa | 4.49 (basic) | Chemaxon prediction [2] |
Storage Stability | -20°C (desiccated) | Long-term storage [3] |
The inhibitory potency of poziotinib against HER family kinases is governed by:
Activity Against Mutant Kinases:Poziotinib shows low-nM IC₅₀ values against:
Its compact structure allows inhibition of exon 20 insertion mutants (e.g., HER2-A775_G776insYVMA; IC₅₀ = 0.43 nM), which resist larger inhibitors like neratinib [9].
Target | IC₅₀ (nM) | Biological Impact |
---|---|---|
EGFR (Wild-type) | 3.2 | Blocks proliferation in NSCLC cells |
HER2 | 5.3 | Suppresses metastasis in HER2+ breast cancer |
HER4 | 23.5 | Inhibits STAT5 pathway in ovarian cancer |
EGFR L858R/T790M | 2.2 | Overcomes TKI resistance |
HER2-A775_G776insYVMA | 0.43 | Targets exon 20 insertion mutants |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7